molecular formula C8H6N2O2 B1199317 1H-Benzimidazole-2-carboxylic acid CAS No. 2849-93-6

1H-Benzimidazole-2-carboxylic acid

Cat. No. B1199317
CAS RN: 2849-93-6
M. Wt: 162.15 g/mol
InChI Key: RHXSYTACTOMVLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Benzimidazole-2-carboxylic acid and its derivatives involves various methodologies, including one-step synthesis from carboxylic acids using microwave irradiation or under hydrothermal conditions. One notable synthesis method involves the use of 2-chloromethylbenzimidazole reacted with ethylchloroformate, followed by treatment with trimethyl phosphite and hydrolysis to yield the desired compound (Sánchez-Moreno et al., 2003). Another approach utilizes PS-PPh3 resin combined with microwave heating to efficiently synthesize benzimidazoles from various carboxylic acids (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-2-carboxylic acid reveals its capability to exist in a zwitterionic form, forming hydrogen bonds that connect molecules into a two-dimensional network. This structural arrangement is crucial for understanding its behavior in various chemical contexts (Krawczyk et al., 2005).

Chemical Reactions and Properties

1H-Benzimidazole-2-carboxylic acid participates in a wide range of chemical reactions, including the formation of coordination polymers and complexes with lanthanides and other metals, which exhibit unique properties such as luminescence. The compound's flexibility as a multidentate ligand allows the construction of these complex structures under various conditions (Xia et al., 2013).

Physical Properties Analysis

The physical properties of 1H-Benzimidazole-2-carboxylic acid derivatives, such as density and crystal structure, are determined using methods like the floatation method and single-crystal X-ray diffraction. These analyses provide insights into the compound's stability and structural integrity under different conditions (K et al., 2018).

Scientific Research Applications

  • Pharmacological Activities

    • Field : Pharmacology
    • Application Summary : Benzimidazoles and their derivatives play a significant role as therapeutic agents, such as antiulcer, analgesic, and anthelmintic drugs . They are also used in the production of antihypertensives .
    • Methods of Application : The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .
    • Results : The therapeutic potential of the benzimidazole nucleus has been known since 1944 . The development of the benzimidazole core has emerged over the recent years due to its presence in a variety of bioactive substances .
  • Potential Antimicrobial Agents

    • Field : Microbiology
    • Application Summary : Benzimidazole derivatives have been synthesized and screened against a series of reference strains of bacteria and fungi of medical relevance .
    • Methods of Application : A library of 53 benzimidazole derivatives, with substituents at positions 1, 2 and 5, were synthesized .
    • Results : Some compounds displayed antibacterial activity against two methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentrations (MICs) comparable to the widely-used drug ciprofloxacin .
  • Pesticide Properties

    • Field : Agriculture
    • Application Summary : 1H-Benzimidazole-2-carboxylic acid has been used in the development of pesticides .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of using 1H-Benzimidazole-2-carboxylic acid as a pesticide are not detailed in the source .

Safety And Hazards

When handling 1H-Benzimidazole-2-carboxylic acid, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXSYTACTOMVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283447
Record name 2-Carboxybenzimidazole
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-2-carboxylic acid

CAS RN

2849-93-6
Record name 1H-Benzimidazole-2-carboxylic acid
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Record name 2-Benzimidazolecarboxylic acid
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Record name 2-Benzimidazolecarboxylic acid
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Record name 1H-BENZIMIDAZOLE-2-CARBOXYLIC ACID
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Record name 2-BENZIMIDAZOLECARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

An acidic solution (e.g., HCl:water, 30:70) is added to compound (1a) dissolved in a solvent such as methanol. The mixture is refluxed until completion (˜12-36 hours), then concentrated under reduced pressure or in vacuo to afford compound (1b) as a solid. The recovered material may be used without further processing. Alternately, the solid may be dissolved in ethyl acetate, washed with saturated NaHCO3, dried over MgSO4 and concentrated. Acidic solutions used include sulfuric acid and a hydrogen chloride solution (30:70, HCl:H2O). Examples of compound (1a) include 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid (R2=methyl, R3=propyl), which is commercially available, and is particularly well-suited for use in preparing compounds of the invention. If desired, different R2 and R3 groups can be introduced in later steps. Examples of compound (1b) include 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid methyl ester.
[Compound]
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compound ( 1b )
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Synthesis routes and methods II

Procedure details

A mixture of 118 g (1 mol) of benzimidazole, g (2 mol) of K2CO3 and 400 ml of liquid carbon dioxide was stirred in an autoclave at 250° C. under autogenous pressure for 10 hours. The solid output was pulverized, suspended in 2.5 L of water and brought to pH 3-4 with concentrated hydrochloric acid while being cooled with ice. The resulting precipitate was filtered off and recrystallized from water to give 118 g (73%) of benzimidazole-2-carboxylic acid (Compound No. 4); mp. 170° C. (dec.).
Quantity
118 g
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2 mol
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Synthesis routes and methods III

Procedure details

A mixture of 1H-benzoimidazole-2-carboxylic acid methyl ester (18) (0.89 g, 5.1 mmol) in 2 N aq. NaOH (10 mL) and MeOH (10 mL) was stirred at RT for 18 h. The mixture was acidified to pH=4 with 1 N aqueous HCl. The mixture was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and evaporated to obtain compound (19) as a brown solid (0.67 g, yield 80%). ESI-MS (M+1): 163 calc. for C8H6N2O2 162.
Quantity
0.89 g
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10 mL
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10 mL
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Yield
80%

Synthesis routes and methods IV

Procedure details

The 2-hydroxymethylbenzimidazole from Part A (4 gms.) was refluxed in a small amount of saturated sodium carbonate solution with addition of sufficient boiling water to dissolve it. A hot, dilute solution of 6.67 gms. of potassium permanganate then was added slowly with stirring. Upon completion of the addition, the resulting suspension was refluxed for 30 minutes. The resulting hot liquid was separated by filtration from manganese dioxide which had formed. The filtrate then was cooled and rendered acidic (pH 5.0) by addition of acetic acid. The resulting yellow precipitate was filtered, dried, and recrystallized from hot water to obtain 1.98 gms. of the title compound as fine yellow needles.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
Z Xia, Q Wei, Q Yang, C Qiao, S Chen, G Xie… - …, 2013 - pubs.rsc.org
A flexible multidentate ligand, 1H-benzimidazole-2-carboxylic acid, was synthesized to … (4), Nd (5); H2BIC = 1H-benzimidazole-2-carboxylic acid) under hydrothermal conditions. All the …
Number of citations: 59 pubs.rsc.org
DN Pantić, S Aranđelović, S Radulović, A Roller… - Journal of …, 2016 - Elsevier
… 1H-benzimidazole-2-carboxylic acid can adopt a variety of coordination modes in metal … = Cl − , Br − , I − ) with 1H-benzimidazole-2-carboxylic acid three new ruthenium(II)–arene halido …
Number of citations: 21 www.sciencedirect.com
PA Thakurdesai, SG Wadodkar… - …, 2007 - pharmacologyonline.silae.it
… In fact, the compound 3c (5-chloro-1H-benzimidazole-2-carboxylic acid) is most potent amongst tested compound (ED50 = 36.48 mg/kg) which is comparable with many marketed drugs…
Number of citations: 86 pharmacologyonline.silae.it
C Qiao, Z Xia, Q Wei, C Zhou, G Zhang… - Journal of …, 2013 - Taylor & Francis
… Reaction of rare earth metal ions with 1H-benzimidazole-2-carboxylic acid (H 2 BIC) acid yielded two rare earth organic frameworks [Ln(HBIC) 3 ] n (Ln = Gd 1, Y 2; H 2 BIC) under …
Number of citations: 3 www.tandfonline.com
B Machura, M Wolff, E Benoist, JA Schachner… - Polyhedron, 2014 - Elsevier
… oxorhenium(V) complexes incorporating 1H-benzimidazole-2-carboxylic acid (2-bimH) cis-… for complexes based on one 1H-benzimidazole-2-carboxylic acid (compounds 1 and 2) and …
Number of citations: 18 www.sciencedirect.com
EB ŞAŞ, S ÇİFÇİ, K Mustafa - Sakarya University Journal of Science, 2022 - dergipark.org.tr
… plays an important role in quantum chemical calculations, it was calculated for this study as well, and the charge distribution was compared with the 1Hbenzimidazole-2-carboxylic acid (…
Number of citations: 1 dergipark.org.tr
Y Yang, CF Qiao, Q Wei, ZQ Xia… - Zeitschrift für …, 2013 - Wiley Online Library
… A family of new lanthanide compounds [Ln(HBIC) 3 ] n [Ln = Ce (1), Dy (2), Er (3); H 2 BIC = 1H-benzimidazole-2-carboxylic acid] was obtained under hydrothermal conditions and …
Number of citations: 3 onlinelibrary.wiley.com
LQ DUAN, CF QIAO, Q WEI, ZQ XIA… - Acta Physico …, 2012 - ingentaconnect.com
… Based on the consideration above, we focused on a flexible heterocyclic ligand, 1H-benzimidazole-2-carboxylic acid (H2BIC), which consists of benzimidazole ring bearing carboxylate …
Number of citations: 5 www.ingentaconnect.com
J Wang, J Nie, P Li - Journal of Chemical Crystallography, 2014 - Springer
… two-dimensional layer structure composed of left- and right-handed helical chains, was successfully obtained by reacting lead nitrate with 1H-benzimidazole-2-carboxylic acid (H 2 BI2C…
Number of citations: 2 link.springer.com
DN Pantić, LE Mihajlović-Lalić… - Journal of …, 2019 - Taylor & Francis
… the same type of compounds bearing 1H-benzimidazole-2-carboxylic acid [Citation39]. … of organoruthenium(II)-halido complexes with 5-chloro-1H-benzimidazole-2-carboxylic acid …
Number of citations: 7 www.tandfonline.com

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